molecular formula C18H11NO6 B6431371 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate CAS No. 924188-24-9

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate

Cat. No.: B6431371
CAS No.: 924188-24-9
M. Wt: 337.3 g/mol
InChI Key: FMELSSXSDCAHDD-UHFFFAOYSA-N
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Description

“[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate” is a complex organic compound. It contains several functional groups and rings, including a furan ring, an oxazole ring, and a chromene ring . The compound is part of a class of molecules known as heterocyclic compounds, which are cyclic compounds with at least two different elements as ring members .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . Another related compound, a series of (3-aryl-1,2-oxazol-5-yl) methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate derivatives, were synthesized by a Cu (I) catalyzed reaction of in situ generated nitrile oxides with prop-2-yn-1-yl 6-fluoro-4-oxo-4H-chromene-2-carboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It contains a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), an oxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), and a chromene ring (a fused ring system consisting of a benzene ring and a dihydrofuran ring). The exact structure would need to be confirmed by techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. As a complex organic molecule, it could potentially undergo a variety of reactions. For example, the furan ring could undergo electrophilic aromatic substitution, while the oxazole ring could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. For instance, its solubility would depend on the polarity of its functional groups, while its melting point would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of “[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate” would depend on its specific biological activity. Compounds containing a triazole ring, for example, are known to bind to a variety of enzymes and receptors in biological systems, showing versatile biological activities .

Future Directions

The future directions for research on “[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate” could include further exploration of its biological activities and potential applications. For instance, compounds containing a chromene ring have shown a variety of biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . Therefore, “this compound” and its derivatives could be of interest in the development of new therapeutic agents.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO6/c20-13-9-17(24-14-5-2-1-4-12(13)14)18(21)23-10-11-8-16(25-19-11)15-6-3-7-22-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMELSSXSDCAHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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